molecular formula C5H2BrClFN B2690278 3-Bromo-5-chloro-4-fluoropyridine CAS No. 1335052-81-7

3-Bromo-5-chloro-4-fluoropyridine

Cat. No.: B2690278
CAS No.: 1335052-81-7
M. Wt: 210.43
InChI Key: WOGTXZPKITUKHP-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental components in numerous natural products, pharmaceuticals, and agrochemicals. Their ability to engage in hydrogen bonding, act as ligands for metal catalysts, and serve as bioisosteres for other functional groups makes them a privileged scaffold in drug design. The nitrogen atom in the pyridine ring also influences its electronic properties, making it susceptible to a range of chemical transformations that are not readily achievable with their carbocyclic analog, benzene.

Strategic Importance of Polyhalogenated Pyridines as Synthetic Precursors

The presence of multiple halogen atoms on a pyridine ring, as seen in polyhalogenated pyridines, offers a platform for selective and sequential chemical modifications. The differential reactivity of various halogens (fluorine, chlorine, bromine, iodine) allows for regioselective transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This predictable reactivity enables the controlled and efficient construction of complex molecular architectures from a single, readily available starting material. The ability to introduce diverse functionalities at specific positions on the pyridine ring is a cornerstone of modern synthetic strategy.

Position of 3-Bromo-5-chloro-4-fluoropyridine within Halogenated Pyridine Chemistry

This compound is a prime example of a strategically designed polyhalogenated pyridine. With three distinct halogen atoms at defined positions, this compound is engineered for selective chemical manipulation. The fluorine atom at the 4-position, the bromine atom at the 3-position, and the chlorine atom at the 5-position each possess unique reactivity profiles, making this molecule a highly sought-after intermediate for the synthesis of targeted compounds in the pharmaceutical and agrochemical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGTXZPKITUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335052-81-7
Record name 3-bromo-5-chloro-4-fluoropyridine
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Physicochemical Properties of 3 Bromo 5 Chloro 4 Fluoropyridine

The physical and chemical properties of 3-Bromo-5-chloro-4-fluoropyridine are fundamental to its handling, storage, and application in synthesis. While comprehensive experimental data for this specific isomer is not extensively published, data for its isomers, such as 3-Bromo-5-chloro-2-fluoropyridine, provide valuable insights.

PropertyValue
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Physical FormSolid
CAS Number1211540-92-9 nih.gov

Synthesis of 3 Bromo 5 Chloro 4 Fluoropyridine

The synthesis of polyhalogenated pyridines often involves multi-step sequences, starting from more readily available pyridine (B92270) precursors. While a specific, detailed synthesis for 3-Bromo-5-chloro-4-fluoropyridine is not widely documented in publicly available literature, analogous synthetic strategies for related compounds suggest potential routes. For instance, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and subsequent bromination google.com. A plausible approach for the synthesis of this compound could, therefore, commence with a suitably substituted aminopyridine, followed by sequential halogenation and diazotization-fluorination steps.

Advanced Spectroscopic and Computational Characterization in Research

Elucidation of Reaction Intermediates and Products via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated pyridines. Advanced NMR methods, such as two-dimensional (2D) techniques, are particularly powerful for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex substituted aromatic systems.

In the context of 3-Bromo-5-chloro-4-fluoropyridine, ¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons. The precise chemical shifts of these protons are influenced by the electronegativity and position of the three different halogen substituents. For instance, in related 3-bromo-5-fluoropyridine (B183902) derivatives, aromatic protons appear in the range of δ 7.54–8.60 ppm. nih.gov Due to the various coupling interactions between the protons and with the fluorine atom (¹⁹F), these signals would likely appear as complex multiplets.

Advanced 2D NMR techniques are indispensable for deciphering the complex spin systems present in such molecules and for characterizing reaction products. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to establish the connectivity of the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): By revealing long-range couplings between protons and carbons (typically over two to three bonds), HMBC is crucial for confirming the substitution pattern and identifying reaction products. nih.gov For example, in a nucleophilic aromatic substitution (SNAr) reaction, HMBC can show correlations between the incoming nucleophile's protons and the carbon atoms of the pyridine ring, confirming the site of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method can be used to determine the spatial proximity of atoms, which is valuable for confirming the structure of reaction products and identifying stereoisomers. nih.gov

During the study of reactions involving this compound, NMR is used to monitor the reaction progress and identify transient intermediates. For example, in metal-catalyzed cross-coupling reactions, ³¹P NMR can be employed to observe the formation and transformation of palladium-phosphine complexes. researchgate.net The formation of Meisenheimer complexes, which are key intermediates in SNAr reactions, can also be investigated using NMR by observing characteristic upfield shifts of the ring protons and carbons. While specific NMR data for reaction intermediates of this compound is not extensively published, the principles derived from studies on similar polyhalogenated pyridines are directly applicable.

Table 1: Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (ppm)Expected MultiplicityKey Correlations (in 2D NMR)
H-2~8.4-8.6Doublet of doublets (dd)COSY with H-6; HMBC to C-3, C-4
H-6~8.2-8.4Doublet of doublets (dd)COSY with H-2; HMBC to C-5, C-4
C-2~145-150Doublet (due to C-F coupling)HSQC with H-2; HMBC from H-6
C-3~115-120Singlet or small doubletHMBC from H-2
C-4~155-160Doublet (large ¹JCF)HMBC from H-2, H-6
C-5~125-130Singlet or small doubletHMBC from H-6
C-6~140-145Doublet (due to C-F coupling)HSQC with H-6; HMBC from H-2

Note: The values in this table are estimates based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (e.g., Infrared and Raman) for Structural Analysis and Bonding Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands:

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern with multiple halogens influences the exact position and intensity of these bands. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. nih.gov

C-Halogen Vibrations: The C-F, C-Cl, and C-Br stretching vibrations occur in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-F stretch is typically the highest in frequency, followed by C-Cl and C-Br. These bands provide direct evidence of the halogen substituents.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it an excellent complement to IR spectroscopy. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the pyridine ring, which can be sensitive to the nature and position of the substituents. nih.govacs.org

Studies on polyhalogenated pyridines have shown that the combination of experimental FT-IR and Raman spectra with quantum chemical calculations allows for the detailed characterization of the in-plane ring normal modes (RNMs). nih.govresearchgate.net The wavenumbers, force constants, and intensities of these modes are significantly affected by the electronic and steric properties of the halogen substituents. This combined approach helps to understand how the different halogens in this compound modulate the vibrational properties of the pyridine core.

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine and chlorine, this peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern, which is a hallmark of compounds containing both bromine and chlorine. chemrxiv.org

Fragmentation Patterns: Upon ionization, the molecular ion can undergo fragmentation, providing structural information. Common fragmentation pathways for halogenated aromatic compounds include:

Loss of a Halogen Atom: The cleavage of a carbon-halogen bond can lead to the formation of fragment ions corresponding to the loss of Br, Cl, or F. The relative ease of cleavage generally follows the trend C-Br > C-Cl > C-F, reflecting the bond strengths.

Loss of Small Molecules: Fragmentation can also involve the elimination of neutral molecules such as HCN from the pyridine ring.

Ring Cleavage: At higher energies, the pyridine ring itself can fragment.

In a research setting, mass spectrometry is not only used for initial structural confirmation but also for reaction monitoring. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze reaction mixtures, allowing for the identification of starting materials, products, and any byproducts formed during the synthesis or functionalization of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with high confidence.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₅H₂BrClFN)

Ionm/z (Nominal)Relative Abundance (%)
[C₅H₂⁷⁹Br³⁵ClFN]⁺209~75
[C₅H₂⁸¹Br³⁵ClFN]⁺211~100
[C₅H₂⁷⁹Br³⁷ClFN]⁺211
[C₅H₂⁸¹Br³⁷ClFN]⁺213~25

Note: The relative abundances are approximate and calculated based on the natural isotopic abundances of Br and Cl. The peaks at m/z 211 are a combination of two different isotopic compositions.

Computational Chemistry Approaches to Reaction Mechanisms and Electronic Structure

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods can predict molecular structures, spectroscopic properties, and reaction pathways, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be employed to understand its reactivity in various chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a key aspect that can be rationalized using DFT. By calculating the energies of the possible Meisenheimer intermediates (σ-complexes) that can be formed upon nucleophilic attack at different positions, one can predict the most likely site of substitution. researchgate.net The position that leads to the most stable intermediate is generally the kinetically and thermodynamically favored product. For this compound, a nucleophile could potentially attack at the C-3, C-4, or C-5 positions. DFT calculations would reveal that the electron-withdrawing nature of the nitrogen atom and the halogens activates the ring towards nucleophilic attack, with the regiochemical outcome depending on the specific nucleophile and reaction conditions.

Furthermore, analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into reactivity. The LUMO indicates the most electrophilic sites in the molecule, which are the most susceptible to nucleophilic attack. wuxiapptec.com For polyhalogenated pyridines, the LUMO lobes are typically largest at the carbon atoms in the ortho and para positions relative to the nitrogen atom, suggesting these are the most reactive sites. nih.gov

A more detailed understanding of reaction mechanisms can be achieved by locating and characterizing the transition states (TS) of elementary reaction steps. DFT calculations allow for the determination of the geometry and energy of these transient species. By connecting the reactants, transition states, and products, a complete potential energy surface for the reaction can be constructed.

For a key reaction of this compound, such as an SNAr reaction, computational chemists can model the entire reaction pathway. This includes the initial approach of the nucleophile, the formation of the Meisenheimer intermediate through a transition state, and the subsequent departure of the leaving group through a second transition state. strath.ac.uk The calculated activation energies (the energy difference between the reactants and the transition state) for competing pathways can provide a quantitative prediction of regioselectivity. wuxiapptec.com For instance, comparing the activation energies for nucleophilic attack at the C-4 (displacing fluoride) versus the C-5 (displacing chloride) or C-3 (displacing bromide) positions would definitively predict the major product. Studies on related systems have shown that such computational approaches can successfully predict reaction outcomes. chemrxiv.org

Building on the foundation of DFT calculations for individual molecules and reactions, researchers are developing broader predictive models for the reactivity of entire classes of compounds, such as halogenated pyridines. These models often use quantitative structure-reactivity relationships (QSRR) to correlate calculated molecular descriptors with experimentally observed reaction rates or selectivities.

For palladium-catalyzed cross-coupling reactions, for example, models have been developed that predict the rate and site-selectivity of oxidative addition to polyhalogenated pyridines. researchgate.net These models incorporate various calculated descriptors, such as bond dissociation energies (BDEs) of the C-X bonds, steric parameters, and frontier molecular orbital properties. chemrxiv.orgacs.org While the C-I bond is generally the most reactive, followed by C-Br and C-Cl, the electronic effects of other substituents and the pyridine nitrogen can significantly modulate this reactivity order. Predictive models can capture these subtleties and provide valuable guidance for synthetic planning. By applying such models to this compound, a chemist could predict, for a given cross-coupling reaction, which of the C-Br or C-Cl bonds would be more likely to react, thus enabling the design of selective functionalization strategies.

Strategic Utilization As a Building Block in Complex Chemical Synthesis

Precursor in Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. 3-Bromo-5-chloro-4-fluoropyridine serves as a valuable starting material in this endeavor, enabling the synthesis of diverse heterocyclic compounds and the introduction of halogenated moieties into bioactive molecules.

The pyridine (B92270) ring is a common scaffold in many biologically active compounds. This compound provides a pre-functionalized pyridine core that can be elaborated into more complex heterocyclic systems. The presence of multiple halogens allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce a wide range of substituents. This versatility enables the creation of libraries of novel compounds for high-throughput screening to identify new drug candidates. For instance, derivatives of halogenated pyridines are explored for their potential as enzyme inhibitors and receptor modulators.

The ability to selectively functionalize the pyridine ring at different positions is crucial for optimizing the structure-activity relationship (SAR) of a potential drug molecule. The distinct electronic properties conferred by the bromine, chlorine, and fluorine atoms influence the compound's reactivity and its interactions with biological targets. researchgate.net

Reaction TypeSignificance in Medicinal ChemistryExample Application
Suzuki-Miyaura CouplingFormation of C-C bonds to introduce aryl or heteroaryl groups, expanding molecular diversity.Synthesis of biaryl compounds with potential kinase inhibitory activity.
Buchwald-Hartwig AminationFormation of C-N bonds to introduce amine functionalities, crucial for interacting with biological targets.Preparation of novel antibacterial agents.
Nucleophilic Aromatic Substitution (SNAr)Displacement of halogen atoms with various nucleophiles to introduce diverse functional groups. researchgate.netSynthesis of derivatives with potential antiviral or anticancer properties.

The incorporation of halogen atoms, particularly fluorine, into drug molecules is a well-established strategy to enhance their pharmacological properties. nih.govmdpi.com Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net this compound serves as a ready source for introducing these halogenated pyridine motifs into larger, more complex bioactive molecules.

Intermediate in Agrochemical Development

The development of new and effective agrochemicals is essential for modern agriculture. This compound plays a significant role as an intermediate in the synthesis of next-generation herbicides, pesticides, and insecticides.

The halogenated pyridine core of this compound is a key structural element in a variety of agrochemicals. The specific arrangement and type of halogens can contribute to the compound's herbicidal or pesticidal activity. By using this building block, chemists can efficiently synthesize a range of derivatives with different substituents to fine-tune their biological activity and spectrum of control.

The versatility of this intermediate allows for the creation of compounds that target specific enzymes or receptors in weeds, insects, or fungi, leading to more selective and environmentally benign crop protection solutions. For example, certain halogenated pyridine derivatives have been shown to be potent inhibitors of bacterial phosphopantetheinyl transferase, a key enzyme in secondary metabolism, which can be exploited for antibacterial applications. acs.org

Contributions to Material Science and Advanced Functional Materials

The unique electronic and physical properties of fluorinated organic compounds make them attractive for applications in material science. mdpi.comresearchgate.net While the primary applications of this compound are in the life sciences, its derivatives have potential for use in the development of advanced functional materials.

The incorporation of the highly electronegative fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com Derivatives of halogenated pyridines could potentially be explored for applications in areas such as organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the material's properties.

Patent Landscape and Industrial Applications of this compound Derivatives

The commercial importance of this compound and its derivatives is reflected in the patent landscape. Numerous patents describe the synthesis and application of compounds derived from this intermediate, highlighting its industrial relevance.

These patents often cover novel compositions of matter for use as pharmaceuticals or agrochemicals. For example, patents may claim specific substituted pyridine derivatives as potent and selective inhibitors of a particular enzyme or as having superior herbicidal properties. google.comgoogleapis.com The industrial applications of these derivatives are a direct consequence of the strategic use of this compound as a key building block, enabling the efficient and scalable synthesis of high-value chemical products.

Patent FocusIndustrial SectorExample Application of Derivatives
Novel heterocyclic compounds for enzyme inhibitionPharmaceuticalDevelopment of kinase inhibitors for oncology.
Substituted pyridines as herbicidesAgrochemicalSynthesis of selective herbicides for crop protection.
Intermediates for active pharmaceutical ingredients (APIs)PharmaceuticalEfficient synthesis of complex drug molecules. google.com
Halogenated compounds for pest controlAgrochemicalCreation of new insecticides with improved efficacy. acs.org

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into environmentally friendly synthetic methods for producing and functionalizing complex molecules like this compound. Future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key research areas include:

Aqueous-Based Reactions: Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant future direction is the development of synthetic protocols that use water as the primary solvent. For instance, base-promoted amination reactions of polyhalogenated pyridines have been successfully demonstrated in water, offering a greener alternative to methods requiring palladium catalysts or excess amino sources. acs.orgacs.org Similarly, O-alkylation of hydroxy pyridines has been achieved in aqueous micellar media, a technique that could be adapted for nucleophilic substitution reactions involving this compound. scispace.com

Microwave-Assisted Organic Synthesis (MAOS): MAOS is a "green chemistry" technique that often leads to dramatically reduced reaction times, increased product yields, and enhanced purity. scispace.com The application of microwave heating to the synthesis of related heterocyclic compounds, such as imidazo[1,2-a]pyridines, has proven to be highly efficient and economical. beilstein-journals.org Future research will likely explore microwave-assisted methods for both the synthesis and subsequent functionalization of this compound.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. The application of flow chemistry for generating and using reactive species, such as diazo nucleophiles for cross-coupling, demonstrates its potential for creating safer and more efficient synthetic routes involving halogenated pyridines.

Exploration of Novel Catalytic Systems for Functionalization

The differential reactivity of the bromine, chlorine, and fluorine substituents on the pyridine ring is key to the synthetic utility of this compound. Developing novel catalytic systems that can precisely and selectively target a specific halogen is a major frontier in its chemistry.

Chemoselective Catalysis: The ability to selectively functionalize one halogen in the presence of others is crucial. Research on the related compound 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that palladium catalysts with specific ligands (e.g., Xantphos) can selectively target the C-Br bond for amination, leaving the C-Cl and C-F bonds intact. researchgate.netnih.gov Conversely, reversing the conditions to a neat, uncatalyzed reaction favors substitution at the C-Cl position. researchgate.netnih.gov Future work will focus on discovering new ligand-catalyst combinations to predictably tune the reactivity and achieve selective functionalization at any desired position on the this compound core.

Metal-Free Catalysis: To reduce cost and environmental concerns associated with precious metal catalysts (like palladium), metal-free reaction systems are a highly attractive alternative. A metal-free method for the site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed, where the reaction preferentially occurs at the C-F bond. rsc.org Expanding these metal-free approaches to target the C-Cl and C-Br bonds would be a significant advancement.

Alternative Metal Catalysts: While palladium is widely used, other transition metals are being explored. Nickel-based catalysts, such as those incorporating 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), have been effective in mediating cross-coupling reactions of halogenated pyridines with Grignard reagents. google.com The exploration of earth-abundant and less toxic metals like iron and copper as catalysts for cross-coupling reactions is an ongoing and vital area of research.

Catalyst SystemTarget Halogen/BondReaction TypeResearch FindingCitation
Pd₂(dba)₃ / XantphosC-BrAminationAffords exclusive substitution of the bromide on 5-bromo-2-chloro-3-fluoropyridine. researchgate.netnih.gov
None (Neat Conditions)C-ClAminationReverses chemoselectivity, favoring substitution at the 2-chloro position. researchgate.netnih.gov
Metal-Free (Base)C-FC-N CouplingEnables highly site-selective coupling of amines with polyhalogenated pyridines via C-F bond activation. rsc.org
Nickel / dppe or dpppC-X (Halogen)Cross-CouplingMediates carbon-carbon bond formation between Grignard reagents and various organic halides, including pyridines. google.com

Advanced Computational Design of Reactions and Molecular Architectures

Computational chemistry is becoming an indispensable tool for predicting reactivity, understanding reaction mechanisms, and designing novel molecules. Its application to polyhalogenated pyridines is set to accelerate discovery and innovation.

Predicting Regioselectivity: The key challenge in using this compound is predicting which halogen will react under specific conditions. Computational studies have shown that the regioselectivity of palladium-catalyzed cross-coupling reactions is determined by a combination of factors, including the carbon-halogen bond dissociation energy (BDE) and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). acs.org Future research will refine these models to provide highly accurate predictions for a wide range of catalysts and reaction conditions, enabling chemists to select the optimal setup to achieve a desired outcome without extensive empirical screening.

Understanding Substituent Effects: The electronic properties of the pyridine ring are heavily influenced by its substituents. Combined experimental and computational studies on polyhalogenated pyridines with electron-donating groups have utilized methods like Natural Bond Orbital (NBO) analysis and Atom-In-Molecule (AIM) theory to understand how these groups impact geometry, electronic structure, and intermolecular interactions. researchgate.netrsc.org Applying these advanced computational techniques to this compound and its derivatives will provide deep insights into their behavior and help in the design of new molecular architectures with tailored properties.

Expanding the Scope of Applications in Emerging Fields

While already valuable as a synthetic intermediate, the unique structure of this compound makes it a candidate for use in several emerging high-technology fields. Its ability to serve as a scaffold for creating complex, polysubstituted molecules is its greatest asset.

Medicinal Chemistry and Drug Discovery: Polyhalogenated heterocycles are crucial building blocks for pharmaceuticals. The related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been highlighted as a versatile starting material for the synthesis of pentasubstituted pyridines, which are valuable scaffolds in drug design. nih.govresearchgate.net By selectively replacing each halogen with different functional groups, chemists can generate large libraries of complex molecules for screening against biological targets. This compound is an ideal platform for this type of divergent synthesis strategy to discover new therapeutic agents.

Agrochemicals: Halogenated pyridines are a well-established class of compounds in the agrochemical industry. The specific substitution pattern of this compound can be exploited to synthesize novel herbicides, fungicides, and insecticides with potentially high efficacy and selectivity, contributing to sustainable agriculture.

Advanced Materials: The electronic properties conferred by the halogen substituents make this compound a potential precursor for novel organic electronic materials. Functionalized pyridines can be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic structure through selective functionalization is particularly advantageous in this field.

Conclusion

Established Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established routes, each with its own set of advantages and challenges. These methods primarily involve the sequential introduction of halogen atoms onto a pyridine (B92270) or a pre-functionalized pyridine ring.

Halogenation and Directed Halogenation Approaches to the Pyridine Core

Direct halogenation of the pyridine ring is a fundamental approach to introducing halogen substituents. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) reactions challenging, often requiring harsh conditions. nih.gov The regioselectivity of these reactions is governed by the electronic properties of both the pyridine ring and any existing substituents.

A plausible direct halogenation strategy for this compound could involve the bromination of a 3-chloro-4-fluoropyridine (B1587791) precursor. The existing chloro and fluoro groups are deactivating and will direct incoming electrophiles to the meta-position. Specifically, bromination of 4-chloro-5-fluoropyridine at the 3-position has been proposed as a viable route. This reaction is typically carried out using bromine in a suitable solvent like carbon tetrachloride. The strong inductive effects of the fluorine atom might necessitate elevated temperatures or prolonged reaction times to achieve the desired transformation.

Directed ortho-metalation (DoM) offers a more precise method for halogen placement. This technique involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophilic halogen source. For instance, starting with a suitable pyridine derivative, a lithium-halogen exchange at a specific position can be achieved using a strong base like lithium diisopropylamide (LDA), followed by the introduction of a halogen.

Starting MaterialReagentsProductKey Features
4-Chloro-5-fluoropyridineBr₂, CCl₄, -15°C, then NaOH3-Bromo-4-chloro-5-fluoropyridineDirect electrophilic bromination.
4-Chloropyridine1. LDA 2. Br₂3-Bromo-4-chloropyridineDirected ortho-metalation for regioselective bromination.

Strategies Involving Halogen Exchange Reactions on Pyridine Precursors

Halogen exchange (HALEX) reactions provide an alternative and often milder route to introduce specific halogens, particularly fluorine, onto the pyridine ring. These reactions typically involve the displacement of a more labile halogen (like chlorine or bromine) with a fluoride (B91410) anion from a suitable source.

The Schiemann reaction is a classic and reliable method for introducing fluorine into aromatic rings. This reaction proceeds via a diazonium intermediate. For the synthesis of a fluoropyridine, an aminopyridine precursor is diazotized with nitrous acid, and the resulting diazonium salt is then treated with a fluoride source, such as tetrafluoroboric acid (HBF₄), to yield the corresponding fluoro derivative. For instance, the application of this reaction to a 3-bromo-4-chloro-5-aminopyridine could theoretically yield the target this compound. The stability of the diazonium intermediate is crucial for the success of this reaction and often requires low temperatures and acidic conditions.

Other halogen exchange reactions can also be employed. For example, treatment of a brominated pyridine with a fluoride source like silver fluoride (AgF₂) can lead to a fluorine-bromine exchange. Similarly, a chlorine atom can be substituted with iodine by reacting with sodium iodide.

PrecursorReagentsProductReaction Type
3-Bromo-4-chloro-5-aminopyridine1. NaNO₂, HBF₄ 2. HeatThis compoundSchiemann Reaction
3-Bromo-2-nitropyridineTetrabutylammonium (B224687) fluoride2-Fluoro-3-bromopyridineHalogen Exchange
3-Bromo-4-chloropyridineAgF₂3-Fluoro-4-chloropyridineHalogen Exchange

Multistep Synthetic Routes from Readily Available Pyridine Derivatives

Complex polysubstituted pyridines like this compound are often synthesized through multi-step sequences starting from more readily available pyridine derivatives. These routes offer greater control over the final substitution pattern.

One common strategy involves starting with an aminopyridine. For example, the synthesis of 2,5-dichloro-4-fluoropyridine (B6267638) can be achieved from 2-amino-4-fluoropyridine (B1287999) via diazotization followed by treatment with a chlorine source. A similar approach could be envisioned for the target molecule, starting from an appropriately substituted aminopyridine.

Another approach utilizes hydroxypyridine intermediates. A patented method describes a three-step synthesis of 2,5-dichloropyridine (B42133) derivatives from maleic diester and nitromethane, proceeding through a 2,5-dihydroxypyridine (B106003) intermediate. Subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) yields the dichlorinated product. Adapting this for the synthesis of this compound would require the introduction of the bromo and fluoro substituents at the appropriate stages.

A patent for the synthesis of 3-bromo-5-chloro-pyridines as intermediates for azatetralones highlights a multi-step process involving the construction of a substituted pyridine ring followed by further functionalization. google.com

Starting MaterialKey Intermediates/StepsFinal Product Class
2-Amino-4-fluoropyridineDiazotization, ChlorinationDichlorofluoropyridines
Maleic diester, Nitromethane2,5-Dihydroxypyridine, ChlorinationDichloropyridine derivatives
Substituted PyridineRing construction, Further functionalization3-Bromo-5-chloro-pyridines google.com

Regioselective Synthesis of this compound

The precise control of substituent placement on the pyridine ring is paramount for the synthesis of a specific isomer like this compound. Regioselectivity is influenced by the directing effects of existing substituents and the choice of synthetic methodology.

Control of Halogenation Position on the Pyridine Ring

The inherent directing effects of substituents on the pyridine ring play a crucial role in determining the position of subsequent halogenation. Existing halogen atoms are generally deactivating and direct incoming electrophiles to the meta-position. For instance, in the bromination of 4-chloro-5-fluoropyridine, the bromine atom is directed to the 3-position.

Directed ortho-metalation (DoM) provides a powerful tool for achieving high regioselectivity. The use of a directing group allows for the specific deprotonation of the adjacent ortho-position, creating a nucleophilic site that can then be quenched with an electrophilic halogen source. The halogen atom itself can act as a directing group, facilitating lithiation at the neighboring position. For example, 2-halopyridines can be exclusively lithiated at the C-3 position using LDA, preventing nucleophilic addition to the C=N bond and metal-halogen exchange. nih.gov

The synthesis of a series of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine (B1587321) demonstrated that kinetic deprotonation at low temperatures followed by reaction with an electrophile can lead to regioselective substitution at the 2-position. researchgate.net

Stereochemical Considerations in Synthetic Transformations

While the synthesis of the aromatic this compound itself does not involve chiral centers on the pyridine ring, stereochemical considerations can become important in subsequent reactions or if chiral precursors are used.

An interesting example of stereochemical control in a reaction involving a pyridine derivative is the reaction of alcohols with thionyl chloride (SOCl₂). In the absence of a base, the reaction proceeds with retention of stereochemistry. However, the addition of pyridine as a mild base leads to inversion of the stereocenter, proceeding through an S(_N)2 mechanism. masterorganicchemistry.com This highlights how a pyridine derivative can influence the stereochemical outcome of a reaction.

Furthermore, research into asymmetric halogenation has explored the use of chiral pyridine-based ligands. The concept is to create a chiral pocket around a halonium ion, which could then influence the stereochemistry of a halofunctionalization reaction. rsc.org Although enantioselective halofunctionalization remains a challenge, these studies demonstrate the ongoing efforts to control stereochemistry in reactions involving pyridine-type structures. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as the pyridine core. The presence of multiple halogen substituents on the pyridine ring, as in this compound, introduces a competitive environment for nucleophilic attack, making the study of its reactivity and regioselectivity a subject of significant chemical interest. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effects of the halogen atoms, activates the ring towards SNAr reactions. tandfonline.com

The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric factors. The electron-withdrawing properties of the substituents, the stability of the leaving group, and the position of attack all play crucial roles in determining the reaction's outcome. numberanalytics.comnih.gov

The rate of SNAr reactions is significantly influenced by the nature and position of the halogen substituents. The high electronegativity of fluorine generally makes the carbon atom it is attached to highly electrophilic and thus a prime target for nucleophilic attack. In many polyhalogenated pyridines, the C-F bond is preferentially cleaved in SNAr reactions.

The relative positions of the halogens with respect to the activating nitrogen atom in the pyridine ring are also critical. Halogens at the 2- and 4-positions are typically more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. For instance, studies on dichloropyrimidines, which are structurally related to substituted pyridines, show that the regioselectivity is highly sensitive to electronic and steric effects of other substituents on the ring. wuxiapptec.com In the case of this compound, the fluorine atom is at the 4-position, a highly activated site.

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a complex interplay of the factors mentioned above. While the fluorine at the 4-position is electronically favored for attack, the outcome can be influenced by the reaction conditions and the nature of the nucleophile.

In a study on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (B1227324), it was demonstrated that different halogens could be targeted by altering the reaction conditions. nih.govresearchgate.netacs.org For example, palladium-catalyzed amination resulted in the exclusive substitution of the bromine atom, while neat conditions without a catalyst favored substitution at the 2-chloro position. nih.govresearchgate.netacs.org Furthermore, under specific SNAr conditions, selective substitution of the 3-fluoro group was achieved. nih.govresearchgate.net This highlights that while electronic factors provide a baseline for reactivity, kinetic and thermodynamic control can be exerted to favor substitution at different positions. For this compound, the attack is generally expected at the 4-position due to the lability of the C-F bond in SNAr reactions.

SNAr reactions are a powerful tool for the synthesis of highly functionalized pyridines, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net By choosing the appropriate nucleophile, a wide array of functional groups can be introduced onto the pyridine ring.

While less common than reactions with N- or O-centered nucleophiles, SNAr reactions with carbon nucleophiles can be used to form new carbon-carbon bonds. For instance, organolithium reagents or Grignard reagents can displace a halide on the pyridine ring. The reaction of 3-bromo-5-chloropyridine (B1268422) derivatives with t-butyllithium has been documented as a method to introduce alkyl groups. google.com

The introduction of amino groups via SNAr is a widely used transformation. The amination of polyhalogenated pyridines can be highly regioselective. In the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions led to the substitution of the bromide, while different conditions allowed for the substitution of the chloride or fluoride. nih.govresearchgate.netacs.org This selectivity is crucial for the synthesis of complex molecules where specific isomers are required. Both primary and secondary amines can be used as nucleophiles, leading to a diverse range of aminated pyridine products. nih.gov

Table 1: Summary of Regioselective Reactions on a Related Halogenated Pyridine

Starting MaterialReagents and ConditionsMajor ProductReference
5-bromo-2-chloro-3-fluoropyridinePd2dba3, Xantphos, base, secondary or primary anilineExclusive bromide substitution nih.gov
5-bromo-2-chloro-3-fluoropyridineNeat, no palladium catalysisPreferred substitution at the 2-chloro position nih.gov
5-bromo-2-chloro-3-fluoropyridineSNAr conditionsSelective substitution of the 3-fluoro group nih.gov

Applications of SNAr in Introducing Diverse Functional Groups

Reactions with Oxygen- and Sulfur-Centered Nucleophiles

The 4-position of the pyridine ring is highly activated towards nucleophilic attack, and the fluorine atom at this position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the ability of the ring nitrogen to stabilize the negative charge in the intermediate through resonance. Consequently, this compound reacts selectively with oxygen- and sulfur-centered nucleophiles at the C-4 position.

In reactions with alkoxides (e.g., sodium methoxide) or phenoxides, the fluorine atom is readily displaced to form the corresponding 4-alkoxy- or 4-aryloxy-3-bromo-5-chloropyridine derivatives. Similarly, sulfur nucleophiles, such as thiolates (e.g., sodium thiophenoxide), exhibit high reactivity and selectivity for the C-4 position, yielding 4-thioether products. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The chemoselectivity is pronounced, with no significant substitution observed at the C-Br or C-Cl bonds under SNAr conditions. This selective substitution of the 3-fluoro group is a known pathway for the functionalization of similar polyhalogenated pyridines researchgate.net.

Mechanistic Elucidation of SNAr Pathways (e.g., Meisenheimer Complexes)

The nucleophilic aromatic substitution (SNAr) at the C-4 position of this compound proceeds via a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of the nucleophile on the electron-deficient C-4 carbon atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. beilstein-journals.org

In this intermediate, the negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom at the 1-position and the halogen substituents. beilstein-journals.org The stability of this anionic σ-complex is a crucial factor in the reaction pathway. smolecule.com While Meisenheimer complexes have long been considered true intermediates, some studies suggest that in certain cases, the pathway may be more concerted, with the complex representing a transition state rather than a distinct intermediate. beilstein-journals.orgnih.gov In the second step of the mechanism, the aromaticity of the ring is restored by the elimination of the fluoride leaving group, yielding the final substitution product. The high electronegativity of fluorine makes it an excellent leaving group in the SNAr context, further facilitating the reaction at the C-4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon bonds at the C-Br and C-Cl positions of the this compound ring. The differential reactivity of the carbon-halogen bonds allows for regiocontrolled functionalization.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a key method for the arylation or alkylation of this compound. The established reactivity order for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl >> F. Consequently, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position, allowing for selective coupling. researchgate.netnih.gov

Achieving high selectivity for C-Br bond activation over C-Cl bond activation requires careful optimization of the catalytic system. Key parameters include the choice of palladium precursor, ligand, base, and solvent.

Palladium Precursor: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

Ligands: The choice of ligand is critical for tuning the reactivity and stability of the catalyst. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized ligands like Xantphos or SPhos are often employed. researchgate.net N-heterocyclic carbene (NHC) ligands can also offer high activity. researchgate.net The ligand influences the rate of both the oxidative addition and reductive elimination steps. nih.gov

Base: An inorganic base, such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄, is necessary to activate the organoboron species. The choice and strength of the base can impact the reaction rate and selectivity.

Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to ensure solubility of both the organic and inorganic reagents. nih.gov

By carefully selecting these components, the Suzuki-Miyaura coupling can be directed to occur exclusively at the C-3 position.

The significant difference in reactivity between the C-Br and C-Cl bonds enables highly regiocontrolled Suzuki-Miyaura couplings. By using a stoichiometric amount (typically 1.0-1.2 equivalents) of the organoboron reagent, the coupling reaction can be stopped after the selective substitution of the bromine atom. This provides a straightforward route to 3-aryl- or 3-alkyl-5-chloro-4-fluoropyridines. The remaining C-Cl bond can then be used for subsequent, more forcing, cross-coupling reactions if desired, allowing for the stepwise and selective introduction of different functional groups. This regiocontrolled approach is a common strategy in the functionalization of polyhalogenated pyridines. beilstein-journals.org

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

Organoboron ReagentPalladium CatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O5-Chloro-4-fluoro-3-phenylpyridine
4-Methoxyphenylboronic acidPdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O5-Chloro-4-fluoro-3-(4-methoxyphenyl)pyridine
Thiophene-2-boronic acidPd₂(dba)₃SPhosK₃PO₄DME/H₂O5-Chloro-4-fluoro-3-(thiophen-2-yl)pyridine

Negishi and Stille Coupling Methodologies for C-C Bond Formation

Similar to the Suzuki-Miyaura reaction, Negishi and Stille couplings offer regioselective methods for C-C bond formation on the this compound scaffold, again exploiting the preferential reactivity of the C-Br bond.

The Negishi coupling employs organozinc reagents, which are often prepared in situ or used as pre-formed species. organic-chemistry.org The reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance. mdpi.com When applied to this compound, the coupling occurs selectively at the C-3 position to yield the corresponding 3-substituted product. nih.govresearchgate.net

The Stille coupling utilizes organotin reagents (stannanes) and is also typically palladium-catalyzed. smolecule.com It is a versatile reaction, though a key drawback is the toxicity of the organotin byproducts. The reactivity of 2-bromo-4-fluoropyridine (B1291336) in Stille couplings to form bipyridine ligands has been demonstrated, suggesting a similar regioselective outcome for this compound at the C-Br bond. ossila.com

For both Negishi and Stille couplings, the catalytic system (palladium source and ligand) can be optimized to ensure high yield and selectivity for the mono-coupled product, mirroring the strategies used in Suzuki-Miyaura reactions.

Table 2: Overview of Negishi and Stille Coupling Methodologies

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Key Features
NegishiR-ZnXPd(PPh₃)₄ or PdCl₂(dppf)High reactivity and functional group tolerance.
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Tolerant of a wide range of functional groups; toxic tin byproducts.

Ullmann Type Homocoupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include other transition metals like nickel, which are effective for creating symmetric biaryl compounds. In the context of polyhalogenated pyridines, nickel-catalyzed homocoupling reactions are particularly relevant for the synthesis of bipyridines. These reactions typically employ a nickel(0) catalyst, often generated in situ, and proceed smoothly for a range of substituted bromo- and chloropyridines. nih.gov While direct studies on this compound are not extensively detailed, the principles of Ullmann homocoupling can be applied. The reactivity of the halogens (Br vs. Cl) would be a key factor in determining the reaction's outcome. Generally, the carbon-bromine bond is more reactive towards oxidative addition to the nickel catalyst than the carbon-chlorine bond.

The homocoupling of various haloarenes, including bromo- and chloropyridines, can be achieved using catalytic systems such as NiCl₂(PPh₃)₂ with a zinc reductant in solvents like DMF. nih.gov For bipyridine synthesis, especially 2,2'-bipyridines, higher catalyst loadings may be necessary due to the product's ability to act as a ligand for the nickel center. nih.gov

Table 1: Conditions for Nickel-Catalyzed Homocoupling of Halopyridines

Catalyst SystemReductantSolventSubstrate ScopeRef
NiCl₂(PPh₃)₂ZnDMFSubstituted bromo- and chloropyridines nih.gov
Ni⁰(COD)₂ / PPh₃-DMFHaloarenes nih.gov
Electrochemically generated Ni⁰(PPh₃)₃-DMFAryl halides nih.gov

Grignard and Organozinc Reagent Chemistry with this compound

The halogens on the pyridine ring of this compound offer multiple sites for the formation of organometallic reagents. The bromine at the 3-position is the most likely site for metal-halogen exchange to form Grignard or organozinc reagents due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds.

Grignard reagent formation would involve the reaction of the pyridine with magnesium metal. Subsequent reaction with an electrophile would introduce a new substituent at the 3-position. A patent describes the regiospecific displacement of a halo-substituent at the 2-position of a 3-bromo-5-chloropyridine derivative using a Grignard reagent at low temperatures, indicating the feasibility of such selective reactions. google.com

Organozinc reagents, known for their tolerance of functional groups, can also be prepared. sci-hub.se For instance, a related compound, 2-bromo-5-chloro-3-fluoropyridine, has been shown to react with (3-cyano-3-methylcyclobutyl)iodozinc with a high degree of regioselectivity. sci-hub.se This suggests that this compound could similarly undergo zinc insertion at the C-Br bond, followed by Negishi cross-coupling reactions with various electrophiles.

Table 2: Reactivity of Halopyridines with Organometallic Reagents

Halopyridine DerivativeOrganometallic ReagentReaction TypeProductRef
3-Bromo-5-chloropyridine deriv.Grignard ReagentNucleophilic Displacement2-substituted-3-bromo-5-chloropyridine google.com
2-Bromo-5-chloro-3-fluoropyridineOrganozinc ReagentNegishi Coupling2-(3-cyano-3-methylcyclobutyl)-5-chloro-3-fluoropyridine sci-hub.se
5-Bromo-2-chloro-4-fluoro-3-iodopyridinei-PrMgCl·LiClMagnesiation (C6)Pentasubstituted Pyridines nih.gov

Other Advanced Organic Transformations

C-H Functionalization Approaches to this compound Derivatives

Direct C-H functionalization offers an atom-economical way to introduce new substituents onto the pyridine ring. For pyridines, C-H functionalization often occurs at the positions adjacent to the nitrogen atom (C2 and C6) due to the electronic nature of the ring. However, the existing halogen substituents on this compound will strongly influence the regioselectivity of such reactions.

Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation of a nearby C-H bond by a strong base. While the halogens themselves can act as weak directing groups, more potent directing groups could be installed to achieve selective C-H activation. For example, the N-pivaloyl-protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) has been shown to undergo deprotonation at the 4-position. researchgate.net This highlights the potential for selective C-H functionalization in highly substituted pyridines.

Another approach is radical C-H functionalization. However, studies on the C-H fluorination of unsymmetrical 3,5-disubstituted pyridines have shown poor site selectivity, with the exception of pyridines bearing a strong directing group like a benzyloxy substituent. acs.org

Halogen Dance Reactions and their Synthetic Utility

Halogen dance reactions (HDR) involve the base-induced migration of a halogen atom to a different position on an aromatic ring via a metalated intermediate. scribd.com This fascinating transformation can provide access to regioisomers that are difficult to synthesize through other means. scribd.com Polyhalogenated pyridines are excellent substrates for HDR.

The synthesis of unique isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine has been accomplished using halogen dance reactions. nih.gov These reactions are typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by an equilibration of lithiated intermediates, which can then be trapped with an electrophile. The driving force for the halogen migration is the formation of the most stable lithiated species. scribd.com For this compound, a halogen dance could potentially lead to the migration of the bromine or chlorine atom, offering a pathway to novel substitution patterns.

Reactions Involving Pyridine N-Oxides as Intermediates

The oxidation of the pyridine nitrogen to a pyridine N-oxide significantly alters the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack. The N-oxide group activates the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic substitution.

For instance, the fluorination of 3-bromopyridine (B30812) N-oxide with tetrabutylammonium fluoride proceeds efficiently, whereas the parent 3-bromopyridine does not react under similar conditions. google.com This demonstrates the enhanced reactivity imparted by the N-oxide functionality. Similarly, the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles. researchgate.net

In the case of this compound, conversion to its N-oxide would activate the 2- and 6-positions for nucleophilic attack. This could allow for the selective introduction of substituents at these positions. Subsequent deoxygenation of the N-oxide would then yield the functionalized pyridine. The addition of Grignard reagents to pyridine N-oxides is also a known method for producing 2-substituted pyridines. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-bromo-5-chloro-4-fluoropyridine, and how do they influence experimental handling?

  • Answer : The compound (CAS: 1335052-81-7) has a molecular formula C₅H₂BrClFN and molecular weight 225.47 g/mol . As a solid, it requires storage in a desiccated environment under inert conditions to prevent hydrolysis or decomposition. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while its low solubility in polar solvents necessitates the use of DMSO or DMF for reactions . Safety protocols should align with halogenated pyridine standards, including fume hood use and PPE .

Q. What synthetic routes are commonly employed for this compound, and how is purity validated?

  • Answer : Synthesis often involves halogenation of fluoropyridine precursors via electrophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids under Pd catalysis can introduce bromine and chlorine substituents regioselectively . Purity is validated using HPLC (≥95% purity) and GC-MS to detect trace solvents. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, with characteristic shifts for Br (δ ~7.8 ppm) and Cl/F substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers and properties of halogenated pyridine isomers?

  • Answer : Structural isomers like this compound (CAS: 1335052-81-7) and 5-bromo-3-chloro-2-fluoropyridine (CAS: 38185-56-7) often share molecular formulas but differ in substitution patterns . Discrepancies in melting points or reactivity can be resolved via single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) to confirm spatial arrangements. Computational tools (DFT calculations) further predict stability and reactivity trends .

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing effects of Cl and F deactivate the pyridine ring, favoring oxidative addition at the bromine site. Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands enhance selectivity for Suzuki couplings. Solvent polarity (e.g., THF vs. toluene) and temperature (60–100°C) also modulate reaction rates and byproduct formation . Kinetic studies via in-situ IR spectroscopy can track intermediate formation .

Q. How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Answer : Density Functional Theory (DFT) calculates activation energies for SNAr pathways, identifying favorable sites for nucleophilic attack. The C-4 fluorine atom creates a strong electron-deficient center, while steric hindrance from bromine at C-3 directs nucleophiles to C-5. Solvent effects (e.g., DMF) are modeled using COSMO-RS to simulate reaction environments .

Methodological Challenges

Q. What analytical techniques differentiate this compound from its structural analogs?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (225.47 g/mol), while ¹⁹F NMR distinguishes fluorine environments. X-ray photoelectron spectroscopy (XPS) identifies halogen bonding patterns. For isomers, tandem MS/MS fragmentation profiles provide unique signatures .

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Answer : Introduce bioisosteres (e.g., replacing Br with CF₃) via cross-coupling to enhance lipophilicity. Pharmacophore modeling identifies potential binding motifs, while in vitro assays (e.g., kinase inhibition) validate interactions. Metabolite stability is assessed using hepatic microsome models .

Data Analysis and Reproducibility

Q. What frameworks address reproducibility issues in synthesizing halogenated pyridines?

  • Answer : Standardize reaction protocols using Design of Experiments (DoE) to evaluate variables (catalyst loading, solvent ratios). Open-access databases (e.g., PubChem ) provide benchmark data for cross-validation. Contradictions in literature are analyzed via systematic reviews, prioritizing peer-reviewed studies over vendor catalogs .

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